molecular formula C14H20N2S B13487202 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13487202
M. Wt: 248.39 g/mol
InChI Key: ZEBHXEOMBVEEOZ-UHFFFAOYSA-N
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Description

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, a piperidine moiety, and a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophilic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Alkylated piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, a piperidine moiety, and a propynylamine group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

3-[5-[(3-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C14H20N2S/c1-12-4-3-7-16(9-12)10-14-8-13(11-17-14)5-2-6-15/h8,11-12H,3-4,6-7,9-10,15H2,1H3

InChI Key

ZEBHXEOMBVEEOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CS2)C#CCN

Origin of Product

United States

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